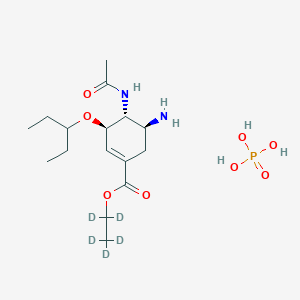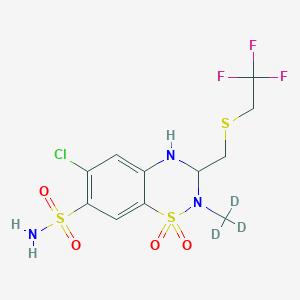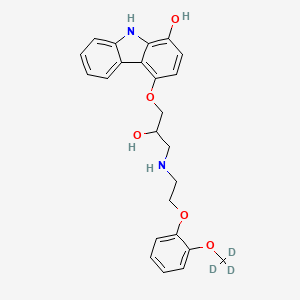
1-Hydroxy Carvedilol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy Carvedilol-d3 is a deuterated form of 1-Hydroxy Carvedilol, which is a derivative of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and distinguishable mass in mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:
Starting Material: 4-Hydroxy Carbazole.
Epichlorohydrin Reaction: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as crystallization, filtration, and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new beta-adrenergic antagonists with improved pharmacological profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Carvedilol and its metabolites
作用机制
1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:
Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.
Antioxidant Properties: Scavenging free radicals and reducing oxidative stress
相似化合物的比较
Carvedilol: The parent compound, non-deuterated.
Desmethyl Carvedilol: A metabolite of Carvedilol.
4’-Hydroxy Carvedilol: Another hydroxylated metabolite.
5’-Hydroxy Carvedilol: A hydroxylated metabolite at a different position.
Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
属性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
InChI 键 |
UQJJKVKQRTUYJW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


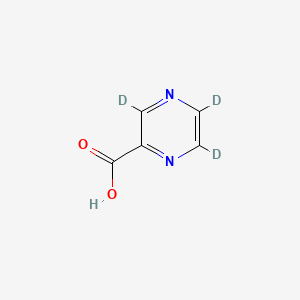
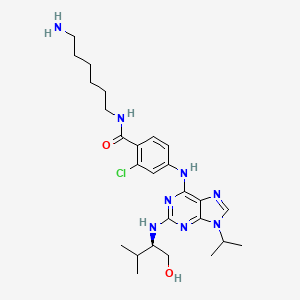
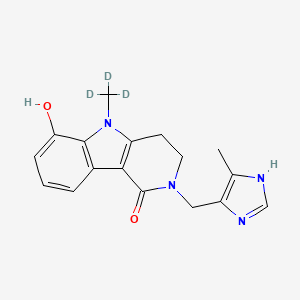
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
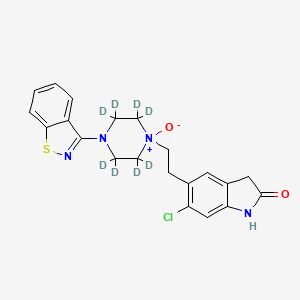
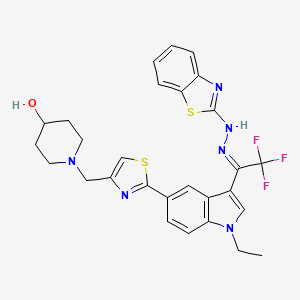
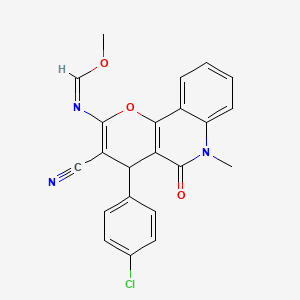


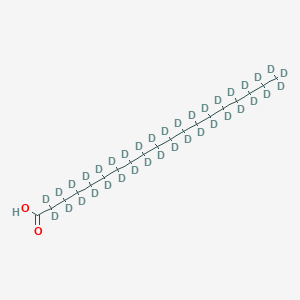
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

